1,3-Benzodioxol-5-yl(dimethylamino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

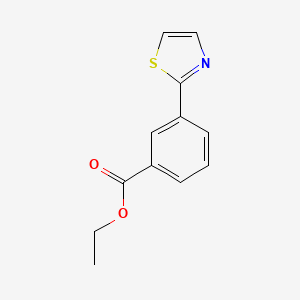

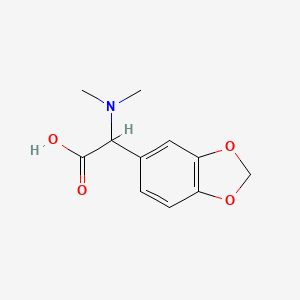

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid, commonly referred to as BDAA, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the benzodioxole group and is composed of two amine groups, a benzene ring, and an oxygen atom. BDAA is a versatile compound that can be used in a variety of scientific and medical applications, including synthesis, drug delivery, and laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid and its derivatives are extensively used in the synthesis of various chemical compounds. These compounds are integral in producing heterocyclic systems and play a pivotal role in synthetic organic chemistry.

- Synthesis of Heterocyclic Compounds : The compound has been used in synthesizing 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines through reactions involving p-(dimethylamino)benzaldehyde, leading to the formation of 1,4-dihydropyridine-bearing compounds (Dzvinchuk, 2007).

- Investigation of Supramolecular Structures : The compound's derivatives were compared for their supramolecular structures, providing insights into molecular interactions and hydrogen bonding patterns (Low et al., 2002).

- Synthesis of 1,4-Dihydropyridine Derivatives : It is involved in the synthesis of 1,4-dihydropyridine derivatives, showcasing its versatility in chemical reactions (Stanovnik et al., 2002).

- Photoresponsive Studies : Its application extends to photoresponsive studies, indicating its potential in light-absorbing and light-stabilizing applications (Chandran, Kuriakose, & Mathew, 2012).

- Catalysis and Library Generation : The compound has been used to generate a structurally diverse library of compounds, illustrating its role in catalysis and compound library generation (Roman, 2013).

Advanced Materials and Industrial Applications

This compound and its derivatives are not just limited to chemical synthesis but also find applications in the development of advanced materials and industrial processes.

- Enhancement of Material Properties : The incorporation of derivatives of this compound into materials like starch and lignin enhances properties such as light absorption, light fastening, and thermal stability, indicating its potential in material sciences (Chandran et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been shown to target various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxol-5-yl(dimethylamino)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes . The interaction with COX enzymes suggests that this compound may have anti-inflammatory properties. Additionally, it can bind to transport proteins, affecting the transport and distribution of other molecules within the cell .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving insulin and insulin-like growth factors (IGFs), which are crucial for cell growth and proliferation . This compound can also modulate gene expression, leading to changes in cellular metabolism and function. For example, it may alter the expression of genes involved in glucose metabolism, thereby impacting cellular energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For instance, its interaction with COX enzymes inhibits their activity, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties, without causing significant adverse effects . At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of COX enzymes affects the arachidonic acid pathway, leading to reduced production of prostaglandins . This compound may also influence other metabolic pathways, such as those involved in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes .

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-12(2)10(11(13)14)7-3-4-8-9(5-7)16-6-15-8/h3-5,10H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCPFYDYHYAJGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC2=C(C=C1)OCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640537 |

Source

|

| Record name | (2H-1,3-Benzodioxol-5-yl)(dimethylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103977-07-6 |

Source

|

| Record name | (2H-1,3-Benzodioxol-5-yl)(dimethylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)

![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)

![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)

![5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1290999.png)

![1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291002.png)

![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291007.png)

![6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1291008.png)

![tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B1291009.png)

![1H-Pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B1291010.png)